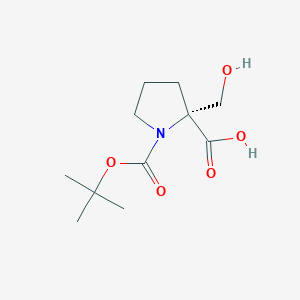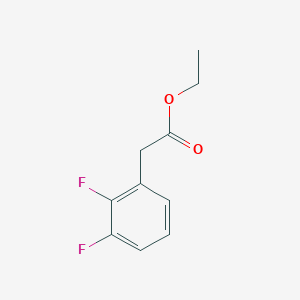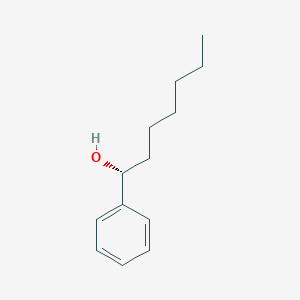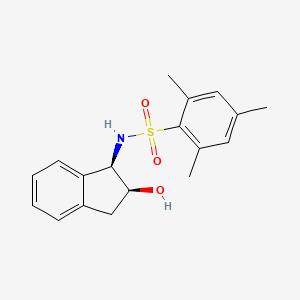
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that demonstrates intriguing pharmacological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 1-(2,4,6-trimethylphenylsulfonamido)-2,3-dihydro-1H-indene:
Starting Materials: 2,4,6-trimethylbenzenesulfonyl chloride, indan-2-ol.
Reaction Conditions: The reaction typically involves the activation of 2,4,6-trimethylbenzenesulfonyl chloride using a base (such as pyridine) followed by nucleophilic substitution with indan-2-ol.
Temperature and Time: The reaction can proceed at ambient temperature over several hours to ensure completion.
Step 2: Resolution of Racemic Mixture:
The racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, (1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl.
Industrial Production Methods:
Industrial synthesis of this compound may involve optimized versions of the aforementioned synthetic routes, employing advanced techniques such as continuous flow chemistry for large-scale production. Precise control over reaction parameters, coupled with high-throughput screening, ensures yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation:
Common Reagents and Conditions: Oxidizing agents like KMnO₄ or CrO₃, typically in acidic medium.
Major Products: Conversion of hydroxyl groups to ketone or carboxyl functional groups.
Reduction:
Common Reagents and Conditions: Reducing agents like NaBH₄ or LiAlH₄.
Major Products: Reduction of sulfonamide to corresponding amines.
Substitution:
Common Reagents and Conditions: Electrophiles in the presence of base.
Major Products: Substituted derivatives on the benzenesulfonamide group.
Scientific Research Applications
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide has diverse applications across various scientific domains:
Chemistry:
Utilized as a chiral auxiliary in asymmetric synthesis.
Investigated for potential catalytic properties in organic reactions.
Biology:
Explored for its enzyme inhibition properties, particularly targeting proteases.
Medicine:
Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer activities.
Industry:
Application in the development of novel materials with specific functionalities due to its unique structural features.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets and Pathways:
Interacts with specific enzymes, modulating their activity.
Affects signaling pathways related to cellular growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds and Their Uniqueness:
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-benzenesulfonamide:
Lacks the trimethyl groups, leading to differing solubility and bioactivity profiles.
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-naphthalenesulfonamide:
Contains a naphthalene moiety, resulting in enhanced binding affinity to certain targets.
Conclusion:
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide stands out due to its distinctive structural properties, making it a valuable compound for research and application in various scientific fields. Its ability to undergo diverse chemical reactions and its potential in therapeutic settings highlight its significance.
Properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-11-8-12(2)18(13(3)9-11)23(21,22)19-17-15-7-5-4-6-14(15)10-16(17)20/h4-9,16-17,19-20H,10H2,1-3H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOSUDFCRZTZGW-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2C(CC3=CC=CC=C23)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
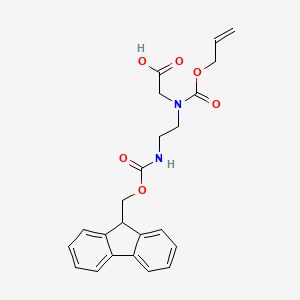
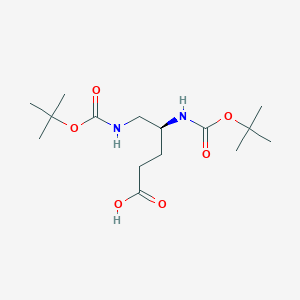
![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)
![7-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B6316626.png)
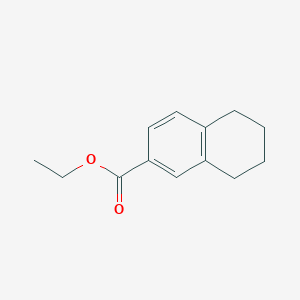
![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)

